N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
Description
N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic small molecule featuring a unique heterocyclic architecture. Its core structure comprises:
- Azetidine ring: A strained four-membered amine ring substituted at the 1-position with a carboxamide group and at the 3-position with a methylene-linked 4-methylpyrazole moiety.
- Carboxamide substituent: The N-cyclopentyl group attached to the carboxamide nitrogen introduces a lipophilic, aliphatic bicyclic system.
Its molecular formula is inferred as C₁₄H₂₂N₄O (calculated molecular weight: ~262.35 g/mol), derived by replacing the 4-fluorophenyl group in BB69707 with a cyclopentyl moiety.
Properties
IUPAC Name |
N-cyclopentyl-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-6-15-18(7-11)10-12-8-17(9-12)14(19)16-13-4-2-3-5-13/h6-7,12-13H,2-5,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNZETYSVYXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the azetidine moiety. One common method involves the reaction of 4-methyl-1H-pyrazole with a suitable azetidine precursor under controlled conditions. The cyclopentyl group is then introduced through a cyclization reaction, followed by the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or azetidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural analogy.
Key Differences and Implications
A. Substituent Effects
- Cyclopentyl vs. The 4-fluorophenyl group in BB69707 introduces electronic effects (e.g., dipole interactions) and may enhance metabolic stability due to fluorine’s resistance to oxidative metabolism .
B. Physicochemical Properties
- Molecular Weight and Complexity :
- Solubility :
- The cyclopentyl group’s aliphatic nature likely reduces water solubility compared to BB69707’s polar fluorophenyl group.
C. Pharmacological Considerations
Target Selectivity :
- The azetidine-carboxamide scaffold in the target compound and BB69707 may favor binding to similar targets (e.g., enzymes or receptors requiring hydrogen bonding with the carboxamide).
- The pyrazolo-pyridine derivative’s extended aromatic system could target kinases or DNA-binding proteins .
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